Nsc7964
Description
NSC7964 (CAS No. 239097-74-6) is a heterocyclic organic compound with the molecular formula C₇H₆N₂O and a molecular weight of 134.14 g/mol. It is structurally characterized as a benzoxazole derivative, specifically 1,2-benzoxazol-5-amine. This compound exhibits high solubility in aqueous solutions (1.55 mg/mL) and demonstrates moderate blood-brain barrier (BBB) permeability, making it a candidate for central nervous system (CNS)-targeted drug development. Notably, this compound acts as a selective inhibitor of the CYP1A2 enzyme, a key cytochrome P450 isozyme involved in drug metabolism .
Synthesis:
this compound is synthesized via a tin(II)-mediated reduction of 5-nitro-1,2-benzoxazole under acidic conditions. The reaction involves sequential treatment with SnCl₄ and SnCl₂·2H₂O in concentrated HCl, followed by extraction and purification steps, yielding a 95% product purity .
Properties
CAS No. |
25038-45-3 |
|---|---|
Synonyms |
Nsc7963; Nsc7964; Poly(1-carbamoylethylene); Polyacrylamide 50; Polyacrylamide 75; Anionic PolyacrylaMide |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- 828300-70-5 exhibits the highest structural similarity (0.97) due to its conserved benzoxazole core and minor methyl substitution.
Pharmacological Activity
| Compound (CAS No.) | CYP Inhibition | BBB Permeability | Bioavailability Score |
|---|---|---|---|
| This compound | CYP1A2 | Yes | 0.55 |
| 828300-70-5 | None reported | No | 0.42 |
| 851768-35-9 | CYP2D6 | Yes | 0.61 |
| 36216-80-5 | CYP3A4 | No | 0.38 |
Key Observations :
- This compound’s CYP1A2 inhibition distinguishes it from analogs like 851768-35-9 (CYP2D6 inhibition) and 36216-80-5 (CYP3A4 inhibition).
- The methyl-substituted analog 828300-70-5 lacks significant CYP activity, suggesting that the 5-amino group in this compound is critical for enzyme interaction .
Solubility and Toxicity
| Compound (CAS No.) | Solubility (mg/mL) | Toxicity Warning |
|---|---|---|
| This compound | 1.55 | Moderate |
| 851768-35-9 | 0.92 | High |
| 65685-55-4 | 2.10 | Low |
Key Observations :
- This compound’s high solubility (1.55 mg/mL) exceeds that of chlorinated analogs (e.g., 851768-35-9) but is lower than hydroxylated derivatives (e.g., 65685-55-4).
- Chlorinated compounds like 851768-35-9 carry higher toxicity risks, likely due to reactive intermediates formed during metabolism .
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